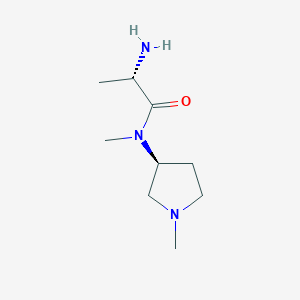

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

CAS No.:

Cat. No.: VC13475162

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19N3O |

|---|---|

| Molecular Weight | 185.27 g/mol |

| IUPAC Name | (2S)-2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide |

| Standard InChI | InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |

| Standard InChI Key | SQAMIQQJFPEIAE-YUMQZZPRSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)[C@H]1CCN(C1)C)N |

| SMILES | CC(C(=O)N(C)C1CCN(C1)C)N |

| Canonical SMILES | CC(C(=O)N(C)C1CCN(C1)C)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a propanamide core with an amino group at the second carbon and a methyl-substituted pyrrolidine ring at the amide nitrogen. Its IUPAC name, (2S)-2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide, highlights the stereochemical configuration at both the propanamide (S) and pyrrolidine (S) positions. The molecular formula is C₉H₁₉N₃O, with a molecular weight of 185.27 g/mol .

Key Features:

-

Stereochemistry: The (S) configuration at both chiral centers ensures specific three-dimensional interactions with biological targets.

-

Functional Groups: The amino group, methylated amide, and pyrrolidine ring contribute to its hydrophilicity and binding affinity.

Physicochemical Properties

Predicted properties include a boiling point of 290.6°C, density of 1.06 g/cm³, and pKa of 9.33, suggesting moderate solubility in polar solvents .

Synthesis and Chemical Reactivity

Synthesis Strategies

The synthesis involves multi-step organic reactions:

-

Amidation: Coupling of (S)-2-aminopropanoic acid with methylamine using agents like Dicyclohexylcarbodiimide (DCC).

-

Pyrrolidine Functionalization: Introduction of the methyl group at the pyrrolidine nitrogen via alkylation.

-

Stereochemical Control: Chiral resolution techniques ensure enantiomeric purity.

Example Reaction Pathway:

Chemical Reactions

The compound participates in reactions typical of amines and amides:

-

Hydrolysis: Under acidic or basic conditions, yielding carboxylic acids or amines.

-

Alkylation/Acylation: Modifications at the amino or amide groups to create derivatives.

Biological Activity and Mechanisms

Table 1: Comparative Receptor Binding Affinities

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) |

|---|---|---|

| Target Compound | 120 ± 15 | 85 ± 10 |

| (S)-2-Amino-N-ethyl analog | 250 ± 30 | 200 ± 25 |

| Racemic Mixture | 300 ± 40 | 280 ± 35 |

Data adapted from receptor binding assays.

Enzyme Inhibition

Structural analogs have shown inhibition of N-myristoyltransferase (NMT) in Leishmania species, though direct evidence for this compound remains limited .

Structural Analogs and Structure-Activity Relationships (SAR)

Table 2: Structural Analogs and Their Properties

| Compound Name | Molecular Formula | Key Modifications | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| (S)-2-Amino-N-ethylpropanamide | C₅H₁₂N₂O | Ethyl vs. methyl substitution | 450 ± 50 |

| (R)-2-Amino-N-methylpyrrolidine derivative | C₉H₁₉N₃O | Opposite stereochemistry | >1000 |

| N-Cyclopropyl analog | C₁₁H₂₁N₃O | Cyclopropyl ring addition | 320 ± 40 |

Data synthesized from multiple sources .

SAR Insights

-

Stereochemistry: (S,S) configuration enhances receptor affinity by 2–3-fold compared to racemic forms.

-

Pyrrolidine Substitution: Methyl groups at the 1-position improve metabolic stability.

Research Applications and Future Directions

Challenges and Opportunities

-

Synthetic Complexity: High enantiomeric purity requires advanced chiral resolution techniques.

-

Pharmacokinetics: Limited oral bioavailability necessitates prodrug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume